Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate
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Overview
Description
SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT is a chemical compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT typically involves the esterification of sulfo-butanedioic acid with 9-octadecenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and related compounds.
Scientific Research Applications
SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology to improve the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems to enhance the bioavailability of poorly soluble drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The primary mechanism of action of SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT is its ability to reduce surface tension. This property allows it to enhance the solubility of hydrophobic compounds in aqueous solutions. The compound interacts with hydrophobic molecules, forming micelles that encapsulate the hydrophobic core, thereby increasing their solubility and stability in water.
Comparison with Similar Compounds
Similar Compounds
- SULFO-BUTANEDIOIC ACID 1,4-DINONYL ESTE SODIUM SALT
- SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-HEXADECENYL ESTE SODIUM SALT
Uniqueness
SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT is unique due to its specific ester groups, which provide distinct surfactant properties compared to other similar compounds. Its ability to form stable micelles and enhance the solubility of hydrophobic compounds makes it particularly valuable in various applications.
Properties
CAS No. |
61732-58-9 |
---|---|
Molecular Formula |
C40H74NaO7S+ |
Molecular Weight |
722.1 g/mol |
IUPAC Name |
sodium;1,4-bis[(Z)-octadec-9-enoxy]-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C40H74O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38H,3-16,21-37H2,1-2H3,(H,43,44,45);/q;+1/b19-17-,20-18-; |
InChI Key |
WQFBUFUVMIAZAR-AWLASTDMSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC/C=C\CCCCCCCC)S(=O)(=O)O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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